molecular formula C7H12N2S B13595080 2-Methyl-1-(thiazol-4-yl)propan-2-amine

2-Methyl-1-(thiazol-4-yl)propan-2-amine

Cat. No.: B13595080
M. Wt: 156.25 g/mol
InChI Key: BZIOVWRGGAQQPL-UHFFFAOYSA-N
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Description

2-Methyl-1-(thiazol-4-yl)propan-2-amine is a heterocyclic compound containing a thiazole ring Thiazoles are five-membered rings with one sulfur and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(thiazol-4-yl)propan-2-amine typically involves the reaction of thiazole derivatives with appropriate alkylating agents. One common method is the alkylation of thiazole with 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(thiazol-4-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methyl-1-(thiazol-4-yl)propan-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(thiazol-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(thiazol-4-yl)propan-2-amine is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

2-methyl-1-(1,3-thiazol-4-yl)propan-2-amine

InChI

InChI=1S/C7H12N2S/c1-7(2,8)3-6-4-10-5-9-6/h4-5H,3,8H2,1-2H3

InChI Key

BZIOVWRGGAQQPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CSC=N1)N

Origin of Product

United States

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